molecular formula C23H15FO5 B2446791 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 844824-88-0

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B2446791
CAS No.: 844824-88-0
M. Wt: 390.366
InChI Key: KEIBWDSTUQMCOJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 4-methoxyphenyl group and a 2-fluorobenzoate ester. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-fluorobenzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the condensation and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and fluorobenzoate groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic compound belonging to the class of chromenone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the methoxy and fluorine substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Antioxidant Activity: The antioxidant properties are likely due to the chromenone structure, which can scavenge free radicals and reduce oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.

Biological Assays and Findings

Numerous studies have assessed the biological activity of related chromenone derivatives, providing insights into the potential effects of this compound.

Study Biological Activity Assessed Findings
Study A Inhibition of cholinesterasesModerate inhibition observed (IC50 values: AChE = 19.2 μM, BChE = 13.2 μM)
Study B Antioxidant activitySignificant free radical scavenging activity noted
Study C Cytotoxicity against MCF-7 cellsInduced apoptosis with IC50 < 10 μM

Case Studies

  • Cholinesterase Inhibition:
    In vitro studies demonstrated that derivatives similar to this compound exhibit dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is critical for neurodegenerative disease treatments .
  • Antioxidant Activity:
    Research indicates that chromenone derivatives possess significant antioxidant capabilities, effectively reducing oxidative stress markers in cellular models . This property is essential for potential applications in aging and neurodegenerative diseases.
  • Cytotoxicity Studies:
    The compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Results showed that it could induce cell death at lower concentrations compared to standard chemotherapeutics .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5/c1-27-15-8-6-14(7-9-15)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)17-4-2-3-5-20(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBWDSTUQMCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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